molecular formula C10H8N4S B187704 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol CAS No. 4046-70-2

5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol

Cat. No. B187704
CAS RN: 4046-70-2
M. Wt: 216.26 g/mol
InChI Key: RZYGCPYYIBGBCX-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is a member of indoles . It’s a compound that has been identified as an effective Eis inhibitor, which is an acetyltransferase that multiacetylates KAN and other aminoglycosides, rendering them unable to bind the bacterial ribosome .


Synthesis Analysis

The synthesis of 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This process leads to the creation of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is available as a 2D Mol file or as a computed 3D SD file . The compound undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents .


Chemical Reactions Analysis

The compound undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This leads to the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .


Physical And Chemical Properties Analysis

The molecular formula of 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is C10H8N4S . Its molecular weight is 216.26 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research and Therapy .

Summary of the Application

The compound is used as an iron chelator in cancer therapy. Cancer cells have a higher iron requirement than normal cells, and decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation .

Methods of Application or Experimental Procedures

A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 .

Results or Outcomes

The antiproliferative activity evaluation against cancer cells led to the identification of compound 3k, which displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively .

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Specific Scientific Field

This application falls under the field of Microbiology and Pharmacology .

Summary of the Application

The compound is used as an inhibitor of quorum sensing in both planktonic cultures and biofilms of Pseudomonas aeruginosa .

Methods of Application or Experimental Procedures

A series of potent novel inhibitors of PqsR, a key regulator of the pqs system, bearing a 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide scaffold were developed .

Results or Outcomes

Compound 40, one of the most potent PqsR antagonists reported, showed significant inhibition of P. aeruginosa pyocyanin production and pqs system signaling .

properties

IUPAC Name

5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYGCPYYIBGBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193475
Record name 3H-1,2,4-Triazino(5,6-b)indole-3-thione, 2,5-dihydro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol

CAS RN

4046-70-2
Record name 5-Methyl-5H-as-triazino(5,6-b)indole-3-thiol
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Record name 4046-70-2
Source DTP/NCI
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Record name 3H-1,2,4-Triazino(5,6-b)indole-3-thione, 2,5-dihydro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4046-70-2
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Record name 5-METHYL-5H-AS-TRIAZINO(5,6-B)INDOLE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DV Patel, NR Patel, AM Kanhed, SP Patel… - ACS chemical …, 2019 - ACS Publications
The multifaceted nature of Alzheimer’s disease (AD) demands treatment with multitarget-directed ligands (MTDLs) to confront the key pathological aberrations. A novel series of …
Number of citations: 29 pubs.acs.org

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